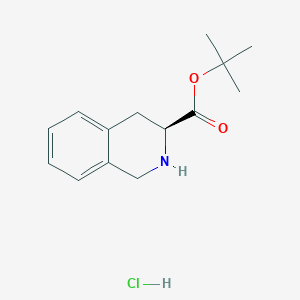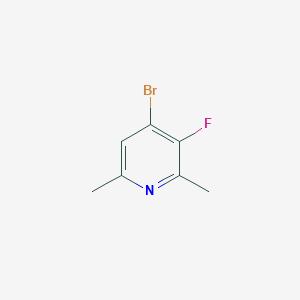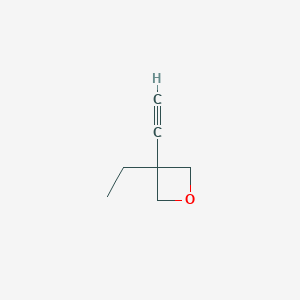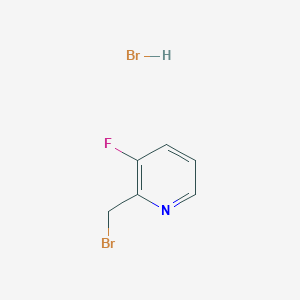![molecular formula C8H16Cl2N2O B1379462 {5-[(Dimetilamino)metil]furan-2-il}metanamina dihidrocloruro CAS No. 1803592-89-3](/img/structure/B1379462.png)
{5-[(Dimetilamino)metil]furan-2-il}metanamina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803592-89-3. It has a molecular weight of 227.13 . The IUPAC name for this compound is 1-(5-(aminomethyl)furan-2-yl)-N,N-dimethylmethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O.2ClH/c1-10(2)6-8-4-3-7(5-9)11-8;;/h3-4H,5-6,9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados del furano, incluyendo {5-[(Dimetilamino)metil]furan-2-il}metanamina dihidrocloruro, han sido reconocidos por sus propiedades antibacterianas. Son particularmente efectivos contra bacterias gram-positivas y gram-negativas. El mecanismo del compuesto implica la interrupción de la síntesis de la pared celular bacteriana o la interferencia con la síntesis de proteínas, lo cual es crucial para el crecimiento bacteriano .
Propiedades Antifúngicas y Antivirales
Al igual que sus capacidades antibacterianas, los derivados del furano también exhiben actividades antifúngicas y antivirales. Estos compuestos pueden inhibir la replicación de varios hongos y virus, convirtiéndolos en candidatos potenciales para tratar enfermedades infecciosas causadas por estos patógenos .
Efectos Antiinflamatorios y Analgésicos
Los efectos antiinflamatorios y analgésicos de los derivados del furano los hacen adecuados para el desarrollo de nuevos medicamentos para tratar el dolor y la inflamación. Su capacidad para modular las vías inflamatorias se puede aprovechar para aliviar los síntomas en afecciones como la artritis y otros trastornos inflamatorios .
Potencial Anticancerígeno
La investigación ha indicado que los derivados del furano pueden desempeñar un papel en el tratamiento del cáncer. Pueden poseer efectos citotóxicos contra ciertas líneas celulares cancerosas, lo que sugiere su posible uso como agentes quimioterapéuticos. Los mecanismos exactos aún están bajo investigación, pero pueden implicar la inducción de la apoptosis o la inhibición de la proliferación celular .
Efectos Neuroprotectores
Las enfermedades neurodegenerativas como el Parkinson y el Alzheimer podrían beneficiarse de las propiedades neuroprotectoras de los derivados del furano. Estos compuestos pueden proteger las células neuronales del daño y se han estudiado por su potencial para mejorar las funciones cognitivas y ralentizar la progresión de las enfermedades neurodegenerativas .
Actividad Antidiabética
Los derivados del furano han mostrado promesa en el tratamiento de la diabetes. Pueden mejorar la sensibilidad a la insulina o estimular la secreción de insulina, lo que puede ayudar a regular los niveles de glucosa en sangre. Esta aplicación es particularmente significativa dada la creciente prevalencia de la diabetes a nivel mundial .
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Mecanismo De Acción
Target of Action
It is known to be a compound with biological activity , suggesting it interacts with specific biological targets
Mode of Action
It is known to be used as a reagent in organic synthesis , indicating it can interact with other compounds to facilitate chemical reactions. The specifics of these interactions and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
As a biologically active compound used in organic synthesis , it is likely to influence certain biochemical pathways
Result of Action
As a biologically active compound , it is expected to induce certain effects at the molecular and cellular levels. Detailed studies are required to describe these effects.
Análisis Bioquímico
Biochemical Properties
{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their function, and can also influence gene expression by interacting with transcription factors . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound-enzyme complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating a narrow therapeutic window for its safe use.
Metabolic Pathways
{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production, biosynthesis, and degradation pathways.
Transport and Distribution
The transport and distribution of {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The localization and accumulation of the compound can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing off-target effects.
Propiedades
IUPAC Name |
[5-[(dimethylamino)methyl]furan-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-10(2)6-8-4-3-7(5-9)11-8;;/h3-4H,5-6,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZVMUASEUYUCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/structure/B1379384.png)







![Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate](/img/structure/B1379397.png)


